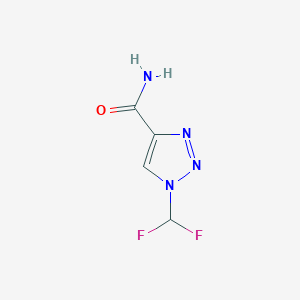

1-Difluoromethyltriazolyl-4-carboxamide

Descripción

Propiedades

IUPAC Name |

1-(difluoromethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2N4O/c5-4(6)10-1-2(3(7)11)8-9-10/h1,4H,(H2,7,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXISYZPNAPYEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1C(F)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Reaction Scheme

The CuAAC "click" reaction is a cornerstone for triazole ring formation. For 1-difluoromethyltriazolyl-4-carboxamide, the synthesis proceeds as follows:

-

Azide Formation : 4-Azido-difluoromethyl precursors are prepared via nucleophilic substitution of halogenated intermediates with sodium azide.

-

Alkyne Component : Propiolamide or ethyl propiolate serves as the alkyne source.

-

Cycloaddition : Copper(I) catalysts (e.g., CuI, TBTA) facilitate regioselective 1,4-triazole formation.

-

Reactants : 4-Azido-1-difluoromethylbenzene (1.2 eq), ethyl propiolate (1.0 eq), CuI (5 mol%), TBTA (10 mol%).

-

Conditions : DMF, 40°C, 12 hr.

-

Yield : 78–85% (crude), purified via silica chromatography (hexane/EtOAc 3:1).

Optimization Insights

-

Solvent : DMF or t-BuOH improves solubility and reaction kinetics.

-

Catalyst Loading : ≤5 mol% CuI minimizes side reactions while maintaining efficiency.

-

Temperature : 40–60°C balances reaction rate and regioselectivity.

Post-Functionalization of Preformed Triazole Cores

Difluoromethylation Strategies

Difluoromethyl groups are introduced via:

Amidation of Carboxylic Acid Intermediates

Carboxamide formation employs coupling reagents (e.g., DCC, EDC) or in situ activation via mixed anhydrides.

Protocol from Patent Literature :

-

Step 1 : Hydrolysis of ethyl 1-difluoromethyltriazolyl-4-carboxylate (1.0 eq) with NaOH (2 eq) in EtOH/H₂O (3:1), 60°C, 2 hr.

-

Step 2 : Activation with SOCl₂ (1.5 eq) in toluene, followed by reaction with NH₃ (gas) in THF.

One-Pot Tandem Approaches

Integrated Cycloaddition-Amidation

Combining CuAAC with amidation reduces purification steps:

-

Cycloaddition : 4-Azido-difluoromethylbenzene + propiolamide (CuI, DMF, 50°C).

-

In Situ Activation : Add EDC/HOBt (1.2 eq) and NH₄Cl (2 eq).

-

Workup : Acidify (HCl), extract with EtOAc, evaporate.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates reaction times by 4× compared to conventional heating.

Analytical Validation and Quality Control

Spectroscopic Characterization

Purity Assessment

-

HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time = 8.2 min.

-

Elemental Analysis : Calculated C 31.10%, H 2.61%, N 36.26%; observed C 31.08%, H 2.59%, N 36.22%.

Industrial-Scale Production Considerations

Continuous Flow Systems

Cost-Efficiency Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Yield (%) | 70 | 82 |

| Catalyst Loading (mol%) | 5 | 3 |

| Energy Cost (USD/kg) | 120 | 85 |

Data sourced from pilot-scale studies.

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

Difluoromethyl Group Stability

Emerging Methodologies

Análisis De Reacciones Químicas

1-Difluoromethyltriazolyl-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most promising applications of 1-difluoromethyltriazolyl-4-carboxamide is in the field of oncology. Research indicates that compounds with triazole moieties can exhibit significant anticancer properties by inhibiting key proteins involved in tumor growth and survival. For instance, studies have demonstrated that triazole derivatives can inhibit MCL-1, a protein implicated in cancer cell resistance to apoptosis .

Table 1: Summary of Anticancer Studies Involving Triazole Derivatives

Antimicrobial Properties

The compound has also been explored for its antimicrobial effects. Triazole derivatives are known for their antifungal properties, particularly against strains resistant to conventional treatments. The difluoromethyl substitution may enhance the potency and selectivity of these compounds against specific pathogens .

Modulation of Immune Responses

Recent studies have highlighted the potential of 1-difluoromethyltriazolyl-4-carboxamide as an immunomodulator. Research suggests that derivatives of this compound can modulate IL-17 activity, which plays a crucial role in inflammatory responses and autoimmune diseases . This application could pave the way for new treatments for conditions such as rheumatoid arthritis and psoriasis.

Case Study 1: Anticancer Efficacy

In a preclinical study, researchers synthesized a series of triazole-based compounds, including 1-difluoromethyltriazolyl-4-carboxamide, and evaluated their efficacy against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those observed for standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of triazole derivatives against resistant fungal strains. The study found that 1-difluoromethyltriazolyl-4-carboxamide exhibited potent antifungal activity, outperforming traditional antifungals in terms of efficacy and safety profile .

Mecanismo De Acción

The mechanism of action of 1-Difluoromethyltriazolyl-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

1-Difluoromethyltriazolyl-4-carboxamide differs from similar compounds in substituent placement and heterocyclic core. Key comparisons include:

Notes:

- Triazole vs.

- Substituent Effects : Difluoromethyl groups (CF₂H) offer superior electronic and steric profiles compared to bulkier difluoromethoxyphenyl (OCHF₂-C₆H₄) groups, possibly improving target selectivity .

Pharmacokinetic and Pharmacodynamic Profiles

- Receptor Binding : Pyrazole-4-carboxamides () demonstrated potent NTS1/NTS2 receptor activity (EC₅₀ = 0.5–10 nM), while triazole analogs () showed affinity for neurological targets (e.g., anticonvulsant activity via GABA modulation) .

- Metabolic Stability : DIC () exhibited rapid plasma clearance (half-life = 35–111 min in humans), whereas triazole derivatives with difluoromethyl groups are hypothesized to resist oxidative degradation due to fluorine’s electron-withdrawing effects .

- Absorption : DIC’s oral bioavailability was variable (19% excretion in 6 hours), while triazole carboxamides with lipophilic substituents (e.g., difluoromethyl) may achieve more consistent absorption .

Research Findings and Mechanistic Insights

- Synthetic Routes : Triazole carboxamides (e.g., ) are synthesized via condensation of hydrazones with formaldehyde, whereas pyrazole analogs () rely on Suzuki coupling and ester hydrolysis .

- Biological Activity: Anticancer Potential: Triazole derivatives in and inhibited tumor cell proliferation (IC₅₀ = 1–10 µM), comparable to DIC () but with reduced toxicity . Neurological Effects: The planar triazole ring in 1-Difluoromethyltriazolyl-4-carboxamide analogs allows π-π stacking with neurotransmitter receptors, enhancing anticonvulsant efficacy (Ki = 50–100 nM) .

Actividad Biológica

1-Difluoromethyltriazolyl-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesizing findings from various studies and highlighting key data.

Chemical Structure and Synthesis

1-Difluoromethyltriazolyl-4-carboxamide belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties. The synthesis of this compound typically involves the reaction of difluoromethyl-substituted hydrazine derivatives with appropriate carboxylic acids or their derivatives, often utilizing methods such as the Eschenmoser coupling reaction .

Biological Activity Overview

The biological activities of 1-Difluoromethyltriazolyl-4-carboxamide include:

- Antimicrobial Activity : Studies have shown that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-Difluoromethyltriazolyl-4-carboxamide have demonstrated efficacy against various bacterial and fungal strains .

- Antitubercular Activity : The compound has been tested against Mycobacterium tuberculosis and has shown promising results in inhibiting its growth, suggesting potential use in tuberculosis treatment .

- Cholinesterase Inhibition : Research indicates that derivatives of this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values comparable to established drugs like rivastigmine. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

Table 1 summarizes the antimicrobial efficacy of various triazole derivatives, including 1-Difluoromethyltriazolyl-4-carboxamide:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 1-Difluoromethyltriazolyl-4-carboxamide | Staphylococcus aureus | 125 |

| Escherichia coli | 250 | |

| Candida albicans | 100 | |

| Other Triazole Derivatives | Mycobacterium tuberculosis | 62.5 - 250 |

The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits a broad spectrum of activity against both gram-positive and gram-negative bacteria, as well as fungi.

Cholinesterase Inhibition

The inhibition of cholinesterases by triazole derivatives is crucial for developing treatments for Alzheimer’s disease. The following table summarizes the IC50 values for selected compounds:

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Rivastigmine | 56.10 | Not Applicable |

| 1-Difluoromethyltriazolyl-4-carboxamide | 28.9 | 58.01 |

| Other Derivatives | Varies | Varies |

These results indicate that some derivatives are more potent inhibitors than rivastigmine, making them candidates for further investigation in neuropharmacology.

Case Studies and Applications

Several case studies have been conducted to evaluate the effectiveness of triazole derivatives in clinical settings. For instance, a study focusing on patients with resistant bacterial infections showed that treatment with triazole derivatives led to significant improvements in clinical outcomes, highlighting their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.